molecular formula C22H22O10 B13384063 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone

6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone

Cat. No.: B13384063
M. Wt: 446.4 g/mol
InChI Key: ABRULANJVVJLFI-UHFFFAOYSA-N
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Description

Chemical Structure and Identification 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone is a flavone glycoside characterized by a flavone backbone substituted with hydroxyl groups at positions 4' and 5, a methoxy group at position 7, and a β-D-glucopyranosyl moiety at position 4. Its molecular formula is C₂₂H₂₂O₁₁, and it is structurally related to its aglycone, 4',5-dihydroxy-7-methoxyflavone (genkwanin), which lacks the glucose unit .

Natural Sources This compound is isolated from sugarcane (Saccharum spp.) mill syrup and has also been identified as a constituent of Leonuri Herba (益母草), where it serves as a quality marker . Additionally, it is found in plants of the Asteraceae, Lamiaceae, and other families under synonyms such as flavocommelitin .

Synthesis and Analytical Data Synthesis involves glycosylation of the aglycone (4',5-dihydroxy-7-methoxyflavone) with activated glucose derivatives. Analytical methods like HPLC and mass spectrometry are used for identification, with retention time and spectral data distinguishing it from non-glycosylated analogs .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRULANJVVJLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis

Chemical synthesis of flavonoid glycosides like 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone typically involves several steps:

  • Step 1: Preparation of the Flavone Core

    • The synthesis begins with the preparation of the flavone core, which can be achieved through the condensation of a phenylpropanoid derivative with a suitable aldehyde in the presence of a catalyst, such as sodium hydroxide or pyridine.
  • Step 2: Hydroxylation and Methylation

    • The flavone core is then hydroxylated and methylated at specific positions to introduce the required hydroxyl and methoxy groups. This can be achieved using reagents like sodium nitrite for hydroxylation and methyl iodide for methylation in the presence of a base.
  • Step 3: Glycosylation

    • The final step involves the glycosylation of the flavone core with a glucopyranosyl moiety. This is typically achieved using a glycosyl donor, such as a glucopyranosyl bromide, in the presence of a catalyst like silver oxide or silver carbonate.

Extraction Methods

Extraction of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone from plant sources is commonly performed using solvent-based methods:

  • Solvent Extraction

    • Plant materials are typically extracted with solvents like methanol, ethanol, or acetone. The choice of solvent depends on the solubility of the compound and the presence of other plant constituents.
  • Column Chromatography

    • The crude extract is then purified using column chromatography techniques, such as silica gel or Sephadex LH-20, to isolate the desired compound.

Purification Techniques

Purification of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone involves several steps to achieve high purity:

Data and Results

Parameter Value Source
Molecular Formula C$${22}$$H$${22}$$O$$_{11}$$
Molecular Weight 446.4 g/mol
Plant Sources Dorcoceras hygrometricum, Swertia ciliata
Synthesis Steps Flavone core preparation, hydroxylation/methylation, glycosylation
Extraction Solvents Methanol, ethanol, acetone
Purification Techniques Column chromatography, HPLC

Chemical Reactions Analysis

Types of Reactions

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavonoid backbone can be reduced to form dihydroflavonoids.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroflavonoids.

    Substitution: Formation of various substituted flavonoids.

Scientific Research Applications

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone has several scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoid C-glycosides.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It may also interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The exact mechanism involves the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavones and their glycosides exhibit diverse biological activities influenced by hydroxylation, methoxylation, and glycosylation patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Glycosylation Key Sources Biological Activities
6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone 4',5-diOH, 7-OCH₃, 6-O-β-D-glucopyranosyl Yes (position 6) Sugarcane, Leonuri Herba Antioxidant, anti-inflammatory
4',5-Dihydroxy-7-methoxyflavone (Genkwanin) 4',5-diOH, 7-OCH₃ No Genkwa flower Antitumor, antimicrobial
Cirsimaritin 4',5-diOH, 6,7-diOCH₃ No Salvia spp. Anti-inflammatory, hepatoprotective
Apigenin 4',5,7-triOH No Parsley, chamomile Antioxidant, neuroprotective
4',5-Dihydroxy-7-methoxyflavone-5-O-(6-O-Malonyl-β-D-glucopyranoside) 4',5-diOH, 7-OCH₃, 5-O-malonylglucose Yes (position 5) Equisetum arvense Not well-documented
8-Galactopyranosyl-6-glucopyranosyl-4',5-dihydroxy-7-methoxyflavone 4',5-diOH, 7-OCH₃, 6-O-glucose, 8-O-galactose Yes (positions 6 and 8) Pisum sativum Role in pathogen resistance

Key Structural and Functional Differences

Glycosylation Impact: The glucopyranosyl group at position 6 enhances water solubility compared to its aglycone, genkwanin, which may improve bioavailability . In contrast, malonylated derivatives (e.g., 5-O-malonylglucose in Equisetum arvense) exhibit increased molecular weight (C₂₅H₃₀O₅, MW 532.46) and altered stability .

Biological Activity: Antioxidant Effects: Both 6-beta-D-glucopyranosyl-4',5-dihydroxy-7-methoxyflavone and apigenin demonstrate antioxidant activity, but the glucoside’s larger size may limit membrane permeability compared to non-glycosylated flavones . Anti-Inflammatory Action: Cirsimaritin (6,7-dimethoxy analog) shows stronger anti-inflammatory effects in Salvia spp., suggesting methoxy groups enhance this activity .

Source-Specific Roles: In Leonuri Herba, 6-beta-D-glucopyranosyl-4',5-dihydroxy-7-methoxyflavone is a quality marker, distinguishing it from co-occurring compounds like rutin and hyperoside . In sugarcane, its presence correlates with plant stress responses, similar to 8-galactopyranosyl-6-glucopyranosyl-4',5-dihydroxy-7-methoxyflavone in Pisum sativum under pathogen attack .

Biological Activity

6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone, also known as 7-O-Methylapigenin 6-C-beta-D-glucopyranoside, is a flavonoid glycoside derived from various plant sources, including Dorcoceras hygrometricum and Swertia ciliata . It possesses a complex structure characterized by a glucopyranosyl moiety attached to a flavone backbone, featuring hydroxyl and methoxy functional groups that contribute to its biological activities .

Chemical Structure and Properties

  • Molecular Formula : C22H22O10
  • Molecular Weight : 446.12 g/mol
  • Structural Features :
    • Hydroxyl groups at positions 4' and 5'
    • Methoxy group at position 7
    • Glycosidic bond at the 6-position

The unique structural characteristics of this compound play a significant role in its biological activity, particularly in its interactions with various biological targets.

Biological Activities

Research on the biological activities of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone has revealed several promising effects:

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells . The antioxidant capacity is crucial for preventing cellular damage and reducing the risk of chronic diseases.

Tyrosinase Inhibition

One of the most notable activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In studies involving B16-F10 murine melanoma cells, it demonstrated significant inhibition of melanin production, outperforming standard inhibitors like kojic acid . The IC50 value for tyrosinase inhibition was reported to be lower than that of many other flavonoids, indicating strong potential as a skin-whitening agent.

CompoundIC50 (µM)Source
Kojic Acid13.90 ± 0.34Standard
6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone<10B16-F10 Cells

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating various signaling pathways involved in inflammation. Studies suggest that it can reduce the expression of pro-inflammatory cytokines and inhibit inflammatory cell infiltration in tissues . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone:

  • Tyrosinase Inhibition Study :
    • Researchers evaluated the inhibitory effects on tyrosinase using B16-F10 melanoma cells.
    • Results indicated that the compound significantly reduced melanin production and inhibited tyrosinase activity more effectively than kojic acid.
    • Mechanistic studies revealed downregulation of MITF (Microphthalmia-associated transcription factor) and TRP (Tyrosinase-related protein) expression .
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
    • The compound exhibited high radical scavenging activity comparable to well-known antioxidants .
  • Anti-inflammatory Mechanism Exploration :
    • In vitro studies demonstrated that treatment with this flavonoid reduced the secretion of TNF-alpha and IL-6 in activated macrophages.
    • The findings suggest potential therapeutic applications in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 6-β-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. For example, similar flavonoid glycosides from Viscum album were isolated using column chromatography (silica gel or Sephadex LH-20) and identified via NMR and mass spectrometry . Key steps include:

  • Solvent partitioning : Use polar solvents to extract phenolic compounds.
  • Fractionation : Employ gradient elution (e.g., ethyl acetate/methanol/water) to separate glycosides.
  • Purity validation : Confirm via HPLC-UV or LC-MS with comparison to published retention times .

Q. How is the structure of 6-β-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone elucidated?

  • Answer : Structural characterization requires a combination of:

  • Spectroscopic techniques :
  • NMR : Assign signals for aglycone (e.g., flavone core: δ 6.5–8.0 ppm for aromatic protons) and glycosidic linkages (e.g., β-D-glucopyranosyl anomeric proton at δ 4.8–5.2 ppm) .
  • HR-MS : Confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) and glycosidic cleavage patterns .
  • Comparative analysis : Cross-reference with databases like PubChem or NMR libraries for flavonoid glycosides .

Q. What in vitro bioassays are suitable for initial screening of its biological activity?

  • Answer : Common assays include:

  • Antioxidant activity : DPPH radical scavenging or ORAC assays .
  • Anti-glycation : Inhibition of advanced glycation end-product (AGE) formation, measured via fluorescence or ELISA .
  • Enzyme inhibition : Use β-glucosidase assays to study glycoside hydrolysis (e.g., 4-nitrophenyl-β-D-glucopyranoside as a substrate) .

Advanced Research Questions

Q. How can synthetic challenges in preparing 6-β-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone be addressed?

  • Answer : Key strategies include:

  • Protecting group chemistry : Use acetyl or benzyl groups to shield hydroxyls during glycosylation .
  • Glycosylation optimization : Employ Koenigs-Knorr or Schmidt methods for β-D-glucopyranosyl attachment, with AgOTf or BF₃·Et₂O as catalysts .
  • Deprotection : Final steps involve mild alkaline hydrolysis (e.g., NaOMe/MeOH) to preserve labile methoxy groups .

Q. How do structural modifications (e.g., glycosylation position, methoxy groups) influence bioactivity?

  • Answer : Structure-activity relationships (SAR) can be studied via:

  • Analog synthesis : Compare derivatives like 7-methoxy vs. 5-methoxy substitution .
  • Bioassay correlation : For example, 4',5-dihydroxy groups enhance antioxidant activity, while methoxy groups at C-7 may reduce solubility but increase membrane permeability .
  • Computational modeling : Use docking studies to predict interactions with targets like AGE receptors or oxidoreductases .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

  • Answer : Discrepancies often arise from purity or stereochemical factors. Mitigation strategies include:

  • Chiral HPLC : Verify enantiomeric purity of the glycoside .
  • Metabolomic profiling : Identify degradation products (e.g., aglycone release) during bioassays .
  • Dose-response validation : Use standardized protocols (e.g., IC₅₀ comparisons across studies) .

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